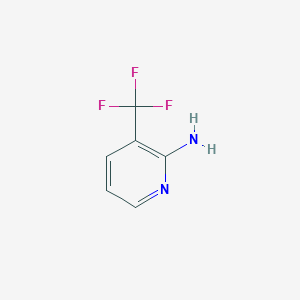

2-Amino-3-(trifluoromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOWJQMFMXHLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375413 | |

| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183610-70-0 | |

| Record name | 2-Amino-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Amino-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to 2-Amino-3-(trifluoromethyl)pyridine

In the landscape of modern chemical synthesis, this compound (CAS No. 183610-70-0) emerges as a pivotal heterocyclic building block.[1] Its strategic value, particularly for researchers, scientists, and drug development professionals, is rooted in the unique interplay of its constituent functional groups: a nucleophilic amino group at the 2-position and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position of the pyridine scaffold.[2] This specific arrangement imparts a distinct electronic character that profoundly influences its reactivity and physicochemical properties.

The CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in molecular design is a key strategy for enhancing metabolic stability, increasing lipophilicity, and improving the binding affinity of drug candidates to their biological targets.[2][3] Consequently, this compound serves as an indispensable intermediate in the synthesis of a new generation of pharmaceuticals and advanced agrochemicals.[4][5] This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is non-negotiable for predictable and reproducible experimental outcomes. The properties of this compound are summarized below, reflecting its nature as a stable, crystalline solid under standard conditions.[6]

| Property | Value | Source(s) |

| CAS Number | 183610-70-0 | |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [6] |

| Appearance | White to off-white/bright yellow crystalline powder or solid | [6][7] |

| Melting Point | 66-72 °C | [6] |

| Boiling Point | 203.2 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 76.7 ± 25.9 °C | [6][8] |

| pKa (Predicted) | 4.18 ± 0.36 | [8] |

| Vapor Pressure | 0.28 mmHg at 25 °C | [8] |

| Refractive Index | 1.479 | [6] |

Expert Insight: The melting point range of 66-72 °C is a critical purity indicator. A broader or depressed melting range often suggests the presence of residual solvents or synthetic impurities, which could detrimentally affect subsequent high-precision reactions like palladium-catalyzed cross-couplings.[9] The predicted pKa of ~4.18 indicates that the pyridine nitrogen is significantly less basic than that of pyridine itself (~5.2), a direct consequence of the powerful electron-withdrawing nature of the adjacent CF₃ group.

Part 2: Spectroscopic & Analytical Profile

Structural verification is paramount. The following section details the characteristic spectroscopic data used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The electronic environment created by the amino and trifluoromethyl groups gives rise to a distinctive spectral fingerprint.[10]

-

¹H NMR: The spectrum will exhibit distinct signals for the three aromatic protons on the pyridine ring and a characteristically broad signal for the two protons of the primary amine. The precise chemical shifts and coupling constants are dependent on the deuterated solvent used.

-

¹³C NMR: Key signals include the carbon attached to the CF₃ group, which appears as a quartet due to C-F coupling, and the carbon bearing the amino group. The CF₃ carbon itself will also be a prominent quartet.

-

¹⁹F NMR: A single, sharp resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, typically observed between -60 and -68 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the primary functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

Causality Behind Experimental Choices: The pronounced intensity of the C-F stretching bands is a hallmark of trifluoromethylated compounds and serves as a rapid, confirmatory diagnostic feature. When monitoring a reaction, the disappearance of a precursor's characteristic peak and the appearance of these strong C-F bands can provide real-time evidence of a successful trifluoromethylation or coupling step.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (162.11). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₆H₅F₃N₂, with high precision.

Protocol: Acquiring High-Fidelity NMR Data

A self-validating system for NMR data acquisition ensures both accuracy and reproducibility.

Caption: Standard workflow for NMR spectroscopic analysis.

Part 3: Synthesis, Reactivity, and Applications

Synthetic Strategy

The synthesis of this compound and its analogs often involves the amination of a suitable precursor, such as a 2-halogeno-3-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution reaction is a common and effective method for introducing the key amino functionality.[4][12]

Caption: General synthetic route to the target compound.

Reactivity Insights

The reactivity of this compound is a delicate balance of competing electronic effects.

-

Amino Group (-NH₂): As an electron-donating group, it activates the pyridine ring towards electrophilic substitution and increases the nucleophilicity of the ring carbons.

-

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack.

Expert Insight: A critical consequence of this electronic push-pull system is the reduced nucleophilicity of the 2-amino group .[9] The adjacent CF₃ group significantly pulls electron density away, making this amine less reactive in standard acylation or amide coupling reactions compared to aniline or other aminopyridines. Therefore, more powerful coupling reagents (e.g., HATU, PyBOP) or the conversion of the carboxylic acid partner to a more reactive acid chloride may be necessary to achieve efficient conversion.[9]

Applications in Drug Discovery and Agrochemicals

This molecule is not an end product but a high-value intermediate. Its utility lies in providing a scaffold that, once incorporated into a larger molecule, imparts desirable properties.

-

Pharmaceuticals: It is a key building block for synthesizing kinase inhibitors, including Bcr-Abl inhibitors used in oncology.[13] The trifluoromethyl group often fits into hydrophobic pockets of enzyme active sites, enhancing binding affinity and selectivity. Pyridine derivatives are also integral to compounds targeting a wide range of biological systems due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic profiles.[14]

-

Agrochemicals: In crop protection, the trifluoromethylpyridine motif is found in numerous modern herbicides, fungicides, and insecticides.[4][15] The CF₃ group enhances the metabolic stability of the compound in the field, leading to longer-lasting efficacy.[15]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from authoritative Safety Data Sheets (SDS).[16][17][18]

| Category | Guideline |

| Hazard Identification | Danger! Toxic if swallowed.[16][17] May cause an allergic skin reaction.[16] Causes serious eye irritation.[16] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles conforming to EN166, and a lab coat.[18][19] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[19] Avoid breathing dust.[17] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[16] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and stored in a locked-up area.[8][16] Store away from incompatible materials such as strong oxidizing agents.[20] |

| First Aid Measures | If Swallowed: Get emergency medical help immediately.[16] If on Skin: Wash with plenty of soap and water.[16] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16] |

Trustworthiness through Self-Validation: The protocols for handling and storage are designed as a self-validating system. For instance, storing the compound in a tightly sealed container in a dry environment directly prevents degradation from atmospheric moisture, ensuring its purity and reactivity are maintained for future experiments. This preserves the integrity of the starting material, which is the foundation of any successful synthesis.

References

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. acrospharma.co.kr [acrospharma.co.kr]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Amino-3-(trifluoromethyl)pyridine

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Amino-3-(trifluoromethyl)pyridine (CAS: 183610-70-0), a key building block in the development of novel pharmaceuticals and agrochemicals.[1] As a compound of significant interest, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous identification and quality control. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

This compound is a substituted pyridine with a molecular formula of C₆H₅F₃N₂ and a molecular weight of 162.11 g/mol .[2][3] The molecule's structure, featuring an electron-donating amino (-NH₂) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring, dictates its unique spectroscopic signature. The interplay of these substituents creates a distinct electronic environment that is readily probed by various spectroscopic techniques.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the amino protons. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing trifluoromethyl group will deshield the ortho proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | Doublet of doublets | J ≈ 5, 2 | H-6 |

| ~7.4 | Doublet of doublets | J ≈ 8, 5 | H-4 |

| ~6.7 | Doublet of doublets | J ≈ 8, 2 | H-5 |

| ~5.0 | Broad singlet | - | -NH₂ |

Causality behind predictions: The chemical shifts are estimated based on the additive effects of the -NH₂ and -CF₃ substituents on the pyridine ring. The coupling constants are typical for pyridine systems. The amino protons are expected to be broad due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will exhibit six signals for the six carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~158 | Singlet | C-2 |

| ~120 (q, J ≈ 270 Hz) | Quartet | -CF₃ |

| ~148 | Singlet | C-6 |

| ~138 | Singlet | C-4 |

| ~115 | Singlet | C-5 |

| ~110 (q, J ≈ 30 Hz) | Quartet | C-3 |

Causality behind predictions: The chemical shifts are predicted based on known substituent effects in pyridine rings. The large one-bond C-F coupling constant for the CF₃ carbon and the smaller two-bond coupling constant for C-3 are characteristic features.[4]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~ -60 to -65 | Singlet | CFCl₃ |

Causality behind predictions: The chemical shift for a CF₃ group on an aromatic ring typically falls in this range.[5][6] The absence of coupling to protons in a proton-decoupled spectrum will result in a singlet. The large range of chemical shifts in ¹⁹F NMR makes it a very sensitive probe of the local electronic environment.[7]

Experimental Protocol for NMR Data Acquisition

References

An In-depth Technical Guide to the Synthesis and Discovery of Rufinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and discovery of Rufinamide (CAS 106308-44-5), a triazole derivative antiepileptic drug. While the initial query referenced CAS 183610-70-0, which corresponds to the intermediate 2-Amino-3-(trifluoromethyl)pyridine, the context of the request for an in-depth guide on a core compound for drug development professionals strongly indicates an interest in the approved pharmaceutical, Rufinamide. This document will delve into the foundational synthetic strategies, modern advancements in its manufacturing, and the key milestones in its discovery and development as a treatment for severe seizure disorders.

Part 1: The Discovery of a Novel Anticonvulsant

Rufinamide, marketed under brand names such as Banzel® and Inovelon®, is a significant therapeutic agent for the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1] Developed by Novartis Pharma, AG in 2004 and manufactured by Eisai, its unique triazole structure distinguishes it from other antiepileptic drugs.

The journey of Rufinamide from a novel chemical entity to a clinical option was marked by its recognition for addressing a critical unmet medical need. It was granted orphan drug status in October 2004.[2][1] Regulatory approval followed, with its entry into the European market in January 2007 and U.S. Food and Drug Administration (FDA) approval in November 2008 for adjunctive treatment of LGS-associated seizures in children aged four years and older, as well as adults.[2] Notably, it was the first antiepileptic drug to receive a pediatric indication in the United States before an adult one.[2]

The primary mechanism of action of Rufinamide is believed to be the prolongation of the inactive state of voltage-gated sodium channels. This modulation limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. While the precise mechanism is not fully understood, this action is thought to contribute to its efficacy in controlling seizures.

Part 2: The Synthesis of the 1,2,3-Triazole Core

The synthesis of Rufinamide, chemically known as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, has evolved significantly from its initial disclosure.[3][4] The core of its structure is the 1,2,3-triazole ring, which is typically formed via a 1,3-dipolar cycloaddition reaction. Various synthetic strategies have been developed to improve efficiency, yield, and sustainability.

Foundational Synthetic Route

The initial synthesis of Rufinamide, as described in U.S. Patent 4,789,680, established the fundamental approach to constructing the molecule. This route begins with the formation of 2,6-difluorobenzyl azide, which then undergoes a cycloaddition reaction.[5]

Step 1: Synthesis of 2,6-difluorobenzyl azide

The synthesis starts with the reaction of 2,6-difluorobenzyl bromide with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This is a standard SN2 reaction where the azide anion displaces the bromide.

-

Protocol:

-

Dissolve 2,6-difluorobenzyl bromide in DMSO.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Upon completion, the resulting 2,6-difluorobenzyl azide is typically used in the next step without extensive purification.

-

Step 2: 1,3-Dipolar Cycloaddition

The synthesized 2,6-difluorobenzyl azide is then reacted with a suitable dipolarophile, such as propiolic acid, in a 1,3-dipolar cycloaddition reaction to form the triazole ring.[5]

-

Protocol:

-

The 2,6-difluorobenzyl azide is dissolved in a solvent like toluene.

-

Propiolic acid is added to the solution.

-

The reaction mixture is heated to approximately 70°C for several hours.

-

This cycloaddition yields 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Step 3: Amidation

The final step is the conversion of the carboxylic acid to the primary amide, Rufinamide. This can be achieved through various standard amidation procedures, often involving activation of the carboxylic acid (e.g., forming an acid chloride or using coupling agents) followed by reaction with ammonia.

Part 3: Advancements in Rufinamide Synthesis

While the foundational route is effective, it has limitations in terms of reaction times, yields, and the use of potentially hazardous reagents and solvents.[6] Consequently, significant research has been directed towards developing more efficient and greener synthetic methodologies.

One-Pot and Multicomponent Reactions

To improve process efficiency, one-pot syntheses have been developed. For instance, a one-pot procedure patented by Cipla Limited involves the reaction of 2,6-difluorobenzyl halide with sodium azide in water, followed by a 1,3-dipolar cycloaddition with methyl propiolate to form the methyl ester of the triazole carboxylic acid.[5] A subsequent amidation step yields Rufinamide.

A notable multicomponent reaction employs 2,6-difluorobenzyl bromide, sodium azide, and propiolamide in the presence of a Cu2O catalyst. This approach directly yields Rufinamide in high yield (95%) in ethanol at 55°C in just 2.5 hours, demonstrating a significant improvement in efficiency.[5]

Mechanochemical Synthesis

In a move towards more sustainable chemistry, a fully mechanochemical, one-pot synthesis of Rufinamide has been reported.[6] This solvent-free method, conducted in a ball mill, offers several advantages, including shorter reaction times, the absence of external heating, and adherence to green chemistry principles.[6] The process involves the azidation of 2-(bromomethyl)-1,3-difluorobenzene, followed by a copper-catalyzed Huisgen 1,3-dipolar cycloaddition with methyl propiolate, and finally amidation using calcium nitride and indium trichloride.[6]

Continuous Flow Synthesis

Continuous flow technology has also been applied to the synthesis of Rufinamide, offering enhanced safety and efficiency, particularly in handling energetic intermediates like organic azides.[7][8] A continuous flow total synthesis has been developed that achieves a 92% overall yield with a total residence time of approximately 11 minutes.[7] This convergent route features a copper tubing reactor-catalyzed cycloaddition and allows for the synthesis and immediate consumption of the benzyl azide intermediate, minimizing accumulation.[7]

Data Summary

| Synthetic Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| Medicinal Chemistry Route | 2,6-difluorobenzyl bromide, NaN3, propiolic acid | DMSO, Toluene | RT, 70°C | Several hours | Not specified | [5] |

| Cipla One-Pot Synthesis | 2,6-difluorobenzyl halide, NaN3, methyl propiolate | Water | 70°C, 60°C | 30 h, 3-4 h | Not specified | [5] |

| Multicomponent Reaction | 2,6-difluorobenzyl bromide, NaN3, propiolamide, Cu2O | Ethanol | 55°C | 2.5 h | 95% | [5] |

| Mechanochemical Synthesis | 2-(bromomethyl)-1,3-difluorobenzene, NaN3, methyl propiolate, Cu powder, Ca3N2, InCl3 | Solvent-free | Not applicable | Shorter reaction times | Not specified | [6] |

| Continuous Flow Synthesis | 2,6-difluorobenzyl bromide, NaN3, methyl propiolate, NH4OH | DMSO | 110°C | ~11 min | 92% | [7] |

Visualizations

General Synthetic Pathway to Rufinamide

Caption: Generalized synthetic scheme for Rufinamide.

Continuous Flow Synthesis Workflow

Caption: Conceptual workflow for the continuous flow synthesis of Rufinamide.

References

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Theoretical pKa and logP of 2-Amino-3-(trifluoromethyl)pyridine

Introduction

In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Among the privileged heterocyclic structures, the 2-aminopyridine moiety is a cornerstone, recognized for its versatile biological activities and synthetic accessibility. When functionalized with a trifluoromethyl (CF3) group, as in 2-Amino-3-(trifluoromethyl)pyridine , the resulting molecule presents a fascinating case study in physicochemical modulation. The properties of this compound, specifically its acid dissociation constant (pKa) and partition coefficient (logP), are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide offers an in-depth exploration of the theoretical and practical aspects of determining the pKa and logP of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying principles governing these properties, details robust experimental and computational methodologies for their determination, and provides a quantitative analysis of the substituent effects at play. Our objective is to furnish a comprehensive resource that bridges theoretical understanding with practical application, enabling informed decision-making in the design and development of novel therapeutics based on this valuable scaffold.

Theoretical Framework: The Influence of Molecular Structure on Physicochemical Properties

The physicochemical properties of a drug candidate are not arbitrary; they are a direct consequence of its molecular architecture. For this compound, the interplay between the pyridine core, the amino group, and the trifluoromethyl group dictates its behavior in biological systems.

Acidity and Basicity (pKa)

The pKa is a quantitative measure of a compound's acidity or basicity, defining the pH at which 50% of the molecules in a solution are in their ionized form. For a basic compound like a pyridine derivative, the pKa refers to its conjugate acid (the protonated form). This value is crucial as it governs the charge state of the molecule at physiological pH (~7.4), which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.

The basicity of the pyridine nitrogen is modulated by the electronic effects of its substituents:

-

Pyridine Core: The parent pyridine molecule is a weak base with a pKa of approximately 5.23 for its conjugate acid.[1][2][3] The nitrogen atom's lone pair of electrons, which is responsible for its basicity, resides in an sp2 hybrid orbital and is not part of the aromatic π-system.[2]

-

2-Amino Group (-NH₂): The amino group at the 2-position is a strong electron-donating group (EDG) through resonance. It pushes electron density into the pyridine ring, increasing the electron density on the ring nitrogen. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity. Consequently, 2-aminopyridine is significantly more basic than pyridine, with a pKa of about 6.8.[4][5][6]

-

3-Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the three highly electronegative fluorine atoms. Positioned at the 3-position, it powerfully pulls electron density away from the pyridine ring. This inductive withdrawal deactivates the ring, reduces the electron density on the nitrogen atom, and makes its lone pair less available for protonation. This effect drastically decreases the basicity of the molecule.

The final pKa of this compound is a result of the competitive push-pull electronic effects of the amino and trifluoromethyl groups. The potent electron-withdrawing nature of the -CF₃ group is expected to dominate, leading to a pKa value significantly lower than that of 2-aminopyridine.

Lipophilicity (logP)

The partition coefficient (logP) is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is the primary measure of a molecule's lipophilicity or hydrophobicity. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes.

The logP of this compound is a composite of the contributions from its constituent parts:

-

Pyridine Core: The pyridine ring itself is moderately lipophilic, with a logP of approximately 0.65.[1]

-

2-Amino Group (-NH₂): The amino group is polar and capable of hydrogen bonding, making it hydrophilic. Its presence generally decreases the overall logP of a molecule. The logP of 2-aminopyridine is around 0.5-0.6.[5][7]

-

3-Trifluoromethyl Group (-CF₃): The -CF₃ group is highly lipophilic. Replacing hydrogen atoms with fluorine significantly increases a molecule's affinity for non-polar environments. This effect is one of the primary reasons for incorporating -CF₃ groups in drug design—to enhance membrane permeability and metabolic stability.

In this compound, the hydrophilic contribution of the amino group is counteracted by the strongly lipophilic trifluoromethyl group. The net result is expected to be a molecule with a significantly higher logP than either pyridine or 2-aminopyridine.

Methodologies for pKa and logP Determination

A combination of experimental and computational methods provides a robust approach to determining and predicting physicochemical properties.

Experimental Determination Protocols

2.1.1 pKa Determination via Potentiometric Titration

Potentiometric titration is considered a gold-standard method for its accuracy and directness. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Add standardized hydrochloric acid (HCl) titrant in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Sophisticated software can be used to determine the inflection points and calculate the pKa from the first or second derivative of the curve.

2.1.2 logP Determination via Shake-Flask Method

The shake-flask method is the classical approach for measuring logP, directly partitioning the compound between n-octanol and water.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: Mix a known volume of the sample solution with an equal volume of pre-saturated n-octanol in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Computational Prediction Methods

Computational tools are invaluable for high-throughput screening and for providing theoretical estimates that can guide experimental work.

-

pKa Prediction: Software like ChemAxon's pKa predictor uses algorithms based on the partial charge distribution of atoms within the molecule.[8][9] These tools leverage large databases of experimental pKa values to refine their predictions. Quantum mechanics-based methods, such as those employing Density Functional Theory (DFT) with a continuum solvation model, can also provide highly accurate pKa predictions by calculating the free energy change of the protonation/deprotonation reaction.[10]

-

logP Prediction: A variety of algorithms exist for logP prediction. Fragment-based methods (e.g., cLogP) calculate the value by summing the contributions of individual molecular fragments. Atom-based methods (e.g., ALOGP) sum the contributions of each atom type. Software suites like ACD/Labs and ChemAxon offer robust logP predictors that are widely used in the industry.[11][12][13]

Predicted Data and Structural Analysis

| Property | Parent Compound | Value | Reference Compound | Value | Predicted Value for this compound |

| pKa | Pyridine | 5.23 | 2-Aminopyridine | ~6.82 | ~2.5 - 3.5 |

| logP | Pyridine | 0.65 | 2-Aminopyridine | ~0.53 | ~1.5 - 2.0 |

Values for reference compounds sourced from PubChem and ChemicalBook.[1][3][4][5][14] Predicted values are consensus estimates from cheminformatics tools (e.g., ChemAxon, ACD/Labs) and chemical intuition.

Analysis of Predicted Values

-

pKa: The predicted pKa in the range of 2.5 to 3.5 is dramatically lower than that of 2-aminopyridine (~6.8).[4][5] This confirms the overwhelming influence of the -CF₃ group's strong inductive electron withdrawal, which significantly reduces the basicity of the pyridine nitrogen, making it a much weaker base. At physiological pH (7.4), the molecule will exist almost exclusively in its neutral, unprotonated form.

-

logP: The predicted logP of 1.5 to 2.0 is substantially higher than that of 2-aminopyridine (~0.53).[14] This highlights the powerful lipophilic contribution of the trifluoromethyl group, which more than compensates for the hydrophilic nature of the amino group. This moderate lipophilicity suggests the compound should have good potential for passive diffusion across biological membranes.

The following diagram illustrates the logical flow of how substituent effects determine the final physicochemical properties.

Conclusion

The theoretical analysis of this compound reveals a molecule whose physicochemical properties are defined by the powerful and opposing electronic and lipophilic contributions of its amino and trifluoromethyl substituents. The strong inductive effect of the -CF₃ group drastically reduces the basicity of the pyridine nitrogen, resulting in a low pKa and ensuring the molecule is predominantly neutral under physiological conditions. Simultaneously, the high lipophilicity of the -CF₃ group significantly increases the logP, suggesting favorable properties for membrane permeation.

Understanding these fundamental parameters is not merely an academic exercise; it is a critical component of rational drug design. The predicted pKa and logP values for this scaffold provide essential insights for developing formulation strategies, predicting ADME outcomes, and optimizing ligand-receptor interactions. This guide has outlined both the theoretical underpinnings and the practical methodologies, emphasizing the synergy between computational predictions and experimental validation. By applying this integrated approach, drug discovery professionals can more effectively harness the potential of the this compound scaffold to create the next generation of innovative medicines.

References

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]

- 8. chemaxon.com [chemaxon.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. peerj.com [peerj.com]

- 11. acdlabs.com [acdlabs.com]

- 12. platform.softwareone.com [platform.softwareone.com]

- 13. acdlabs.com [acdlabs.com]

- 14. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-amino-3-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of chemical shifts, the influence of substituents on the pyridine ring, a predicted assignment of proton and carbon signals, and detailed protocols for acquiring high-quality NMR data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a vital intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. The strategic placement of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts unique electronic properties, influencing its reactivity and biological activity. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Accurate structural elucidation is paramount in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of molecular structure in solution. This guide provides an in-depth exploration of the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for its characterization.

Theoretical Framework: Understanding Substituent Effects in Pyridine NMR

The chemical shifts of protons and carbons in a pyridine ring are highly sensitive to the electronic nature of its substituents.

-

Electron-Donating Groups (EDGs): The amino group (-NH₂) at the C2 position is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (C3 and C-NH₂) and para (C5) positions. This increased electron density results in greater shielding of the nuclei at these positions, causing their signals to appear at a lower chemical shift (upfield) in the NMR spectrum.

-

Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) at the C3 position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group inductively withdraws electron density from the pyridine ring, leading to a deshielding effect on the ring's protons and carbons. This deshielding causes their signals to resonate at a higher chemical shift (downfield).

The interplay of these opposing electronic effects from the amino and trifluoromethyl groups in this compound dictates the final chemical shifts of the pyridine ring's protons and carbons.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions, and a broad signal for the amino protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 5, J(H6-H4) ≈ 2 | H6 is ortho to the nitrogen atom, leading to a significant downfield shift. It will be coupled to both H5 and H4. |

| H4 | ~7.6 | Doublet of doublets (dd) | J(H4-H5) ≈ 8, J(H4-H6) ≈ 2 | H4 is influenced by the electron-withdrawing CF₃ group, shifting it downfield. It will be coupled to both H5 and H6. |

| H5 | ~6.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5 | H5 is para to the electron-donating NH₂ group, resulting in an upfield shift. It will be coupled to both H4 and H6. |

| NH₂ | ~5.0 | Broad singlet (br s) | - | The amino protons are typically broad due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water. |

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C2 | ~158 | Singlet | This carbon is attached to two nitrogen atoms (the ring nitrogen and the amino group), resulting in a significant downfield shift. |

| C6 | ~148 | Singlet | C6 is adjacent to the electronegative ring nitrogen, causing a downfield shift. |

| C4 | ~138 | Singlet | C4 is influenced by the electron-withdrawing CF₃ group, leading to a downfield shift. |

| CF₃ | ~124 | Quartet | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| C5 | ~115 | Singlet | C5 is shielded by the electron-donating amino group, resulting in an upfield shift. |

| C3 | ~110 | Quartet | C3 is directly attached to the electron-withdrawing CF₃ group and shielded by the adjacent amino group. The signal will be split into a quartet due to coupling with the fluorine atoms. |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if the compound has poor solubility in chloroform.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more, depending on the sample concentration.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and a conceptual workflow for NMR-based structural elucidation.

Mass spectrometry fragmentation pattern of 2-Amino-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound (C₆H₅F₃N₂), a key building block in the pharmaceutical and agrochemical industries.[1] As a novel compound, its mass spectral characteristics are not extensively documented in public libraries. This document, therefore, serves as an expert guide for researchers, scientists, and drug development professionals, leveraging first-principle fragmentation rules and spectral data from analogous structures to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). We present detailed, field-proven analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to enable robust structural confirmation and quantitation.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic amine of significant interest. The pyridine scaffold is a cornerstone of medicinal chemistry, while the trifluoromethyl (-CF₃) group is a valued substituent known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] The amino group provides a versatile synthetic handle for further molecular elaboration.[3] Given its role as a crucial intermediate in the synthesis of complex, high-value molecules, unambiguous structural characterization is paramount. Mass spectrometry is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular ions and their fragmentation patterns.[4] This guide elucidates the expected fragmentation pathways, providing a predictive framework for spectra interpretation.

Predicted Mass Spectrum: The Molecular Ion

The fundamental starting point in mass spectral interpretation is the molecular ion (M⁺•), which corresponds to the intact molecule after the loss of a single electron.

-

Molecular Formula: C₆H₅F₃N₂

-

Molecular Weight: 162.11 g/mol

-

Nominal Mass: 162 Da

Under standard 70 eV Electron Ionization (EI), this compound is expected to produce a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 162. The presence of two nitrogen atoms adheres to the Nitrogen Rule , which correctly predicts an even nominal molecular mass. The aromatic nature of the pyridine ring should lend sufficient stability for the molecular ion to be readily observable.[5]

Core Analysis: Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of the M⁺• at m/z 162 is dictated by the interplay of the stable pyridine ring and the two ortho-substituents: the amino (-NH₂) group and the trifluoromethyl (-CF₃) group. The fragmentation cascade is a competition between the most favorable bond cleavages to produce the most stable fragment ions.[6]

Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the substituents, as C-C and C-N bonds are generally weaker than the bonds within the aromatic ring.

-

Loss of a Fluorine Radical (•F): A common pathway for fluorinated compounds is the ejection of a fluorine radical. This would result in a fragment ion at m/z 143 .[5]

-

[M - F]⁺ → C₆H₅F₂N₂⁺, m/z 143

-

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the pyridine ring and the -CF₃ group is susceptible to cleavage. The loss of a •CF₃ radical (mass 69) is a highly probable event, leading to a 2-aminopyridine cation. This fragment is expected to be a major peak in the spectrum.

-

[M - CF₃]⁺ → C₅H₅N₂⁺, m/z 93

-

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives is the cleavage of the ring, leading to the expulsion of a neutral HCN molecule (mass 27). This can occur from the molecular ion or subsequent fragments.

-

[M - HCN]⁺• → C₅H₄F₃N⁺•, m/z 135

-

Secondary Fragmentation and Rearrangements

Fragment ions generated from the primary pathways can undergo further dissociation. For instance, the m/z 93 ion ([M - CF₃]⁺) is essentially a 2-aminopyridine cation, which is known to fragment further by losing HCN to produce an ion at m/z 66.

-

[m/z 93 - HCN]⁺ → C₄H₄N⁺, m/z 66

The ortho-positioning of the amino and trifluoromethyl groups may also facilitate rearrangement reactions, though these are typically less dominant than direct bond cleavages.

Summary of Predicted EI Fragments

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

| m/z | Proposed Identity | Formula of Ion | Loss from Parent Ion | Predicted Intensity |

| 162 | Molecular Ion | C₆H₅F₃N₂⁺• | - | Moderate to Strong |

| 143 | [M - F]⁺ | C₆H₅F₂N₂⁺ | •F | Moderate |

| 135 | [M - HCN]⁺• | C₅H₄F₃N⁺• | HCN | Moderate |

| 93 | [M - CF₃]⁺ | C₅H₅N₂⁺ | •CF₃ | Strong (likely Base Peak) |

| 66 | [M - CF₃ - HCN]⁺ | C₄H₄N⁺ | •CF₃, HCN | Moderate |

Visualizing EI Fragmentation

The logical flow of the primary EI fragmentation pathways can be visualized as follows.

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Electrospray Ionization (ESI-MS/MS) Behavior

In ESI, a soft ionization technique, fragmentation is minimal in the initial MS1 scan. The molecule is expected to readily protonate, primarily on the more basic ring nitrogen, to form the pseudomolecular ion [M+H]⁺.

-

[M+H]⁺ → C₆H₆F₃N₂⁺, m/z 163

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 163 would induce fragmentation via collision-induced dissociation (CID). The fragmentation will involve the loss of stable neutral molecules.

-

Loss of Ammonia (NH₃): The protonated amino group can be lost as neutral ammonia (mass 17).

-

[M+H - NH₃]⁺ → C₆H₃F₃N⁺, m/z 146

-

-

Loss of Hydrogen Fluoride (HF): Loss of HF (mass 20) is another plausible pathway from the protonated species.

-

[M+H - HF]⁺ → C₆H₅F₂N₂⁺, m/z 143

-

Field-Proven Experimental Protocols

To validate these predictions and provide a self-validating system for analysis, the following detailed protocols are provided.

Protocol 1: GC-MS Analysis for EI Fragmentation

This protocol is designed for the qualitative identification and structural confirmation of the analyte. The polar nature of the amino group can sometimes lead to peak tailing on standard GC columns; however, modern deactivated columns often provide excellent performance without derivatization.[7]

1. Sample Preparation:

- Accurately weigh ~1 mg of this compound.

- Dissolve in 1.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

- Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

2. GC-MS Instrumentation & Conditions:

- System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an EI source.[8]

- Injector: Split/splitless injector, operated in splitless mode at 250 °C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- GC Column: A low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

- Oven Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- MS Parameters:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 250.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This method is ideal for high-sensitivity quantification and for analyzing samples in complex biological or environmental matrices. Given the polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is a suitable choice.[9][10]

1. Sample Preparation:

- Prepare stock and working solutions as described in Protocol 1, using a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

2. LC-MS/MS Instrumentation & Conditions:

- System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.

- LC Column: Acclaim™ Trinity™ P1 or equivalent mixed-mode column (e.g., 3 µm, 2.1 x 100 mm).

- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Program:

- 0.0 min: 95% B

- 5.0 min: 50% B

- 5.1 min: 5% B

- 7.0 min: 5% B

- 7.1 min: 95% B

- 10.0 min: 95% B

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

- MS Parameters:

- Ion Source: Electrospray Ionization (ESI), positive ion mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Temperature: 400 °C.

- Data Acquisition: Multiple Reaction Monitoring (MRM).

- Precursor Ion: m/z 163.1

- Product Ion 1 (Quantifier): m/z 146.0 (for loss of NH₃)

- Product Ion 2 (Qualifier): m/z 143.1 (for loss of HF)

- Note: Collision energies should be optimized for the specific instrument, typically in the range of 15-30 eV.

Analytical Workflow Visualization

The overall process from sample handling to data interpretation follows a structured workflow.

Caption: General experimental workflow for the MS analysis of this compound.

Conclusion

This guide provides a robust, scientifically grounded prediction of the mass spectrometric fragmentation of this compound. The dominant predicted fragmentation pathway under EI conditions is the loss of the •CF₃ radical to form a stable cation at m/z 93, which is expected to be the base peak. Under ESI-MS/MS conditions, the protonated molecule at m/z 163 is predicted to fragment via the neutral loss of ammonia or hydrogen fluoride. The detailed GC-MS and LC-MS/MS protocols provided herein offer a validated starting point for researchers to achieve reliable identification and quantification of this important chemical intermediate. This predictive approach, combining fundamental principles with practical methodology, serves as a powerful tool in the rapid and confident characterization of novel or unreferenced compounds in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

Crystal structure of 2-Amino-3-(trifluoromethyl)pyridine derivatives

An In-depth Technical Guide on the Crystal Structure of 2-Amino-3-(trifluoromethyl)pyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Trifluoromethyl Group as a Pillar of Modern Agrochemical and Pharmaceutical Design

The pyridine ring is a ubiquitous scaffold in biologically active molecules, but its properties can be dramatically modulated by strategic substitution. Among the most impactful substituents in modern medicinal and agrochemical science is the trifluoromethyl (CF₃) group.[1][2] Its potent electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[3][4] This guide focuses on this compound derivatives, a class of compounds where the interplay between the amino group, the trifluoromethyl group, and the pyridine nitrogen dictates the molecular architecture and, consequently, the biological function.

Understanding the three-dimensional structure of these molecules at the atomic level is not merely an academic exercise; it is the cornerstone of rational drug design. Crystal structure analysis provides definitive insights into molecular conformation, intermolecular interactions, and the supramolecular assembly in the solid state. This knowledge empowers researchers to predict structure-activity relationships (SAR), optimize lead compounds, and understand potential polymorphism, which has critical implications for drug formulation and bioavailability. This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the methodologies for determining and the principles for interpreting the crystal structures of these vital compounds.

Part 1: Synthesis and Single Crystal Cultivation

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The preparation of this compound derivatives typically involves established synthetic methodologies. Common approaches include:

-

Halogen Exchange and Amination: A prevalent industrial method involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine, followed by amination. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine can be aminated to produce 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[5]

-

Cyclocondensation Reactions: Building the pyridine ring from an acyclic trifluoromethyl-containing precursor is another powerful strategy.[2][4]

-

Direct Halogenation: Halogenation of a 2-amino-trifluoromethylpyridine can be used to introduce substituents at other positions on the pyridine ring.[5]

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. Purity of the final compound is paramount, as impurities can severely inhibit crystallization.

Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The protocol below outlines a standard, self-validating approach based on the principle of slow solvent evaporation. The causality behind each step is explained to provide a framework for troubleshooting and optimization.

Objective: To grow diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension) from a purified this compound derivative.

Methodology:

-

Solvent Selection (The Causality of Solubility):

-

Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but more soluble upon heating. This creates a state of supersaturation as the solution cools or the solvent evaporates, which is the driving force for crystallization.

-

Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water) in separate small vials.

-

Binary Systems: If the compound is too soluble in one solvent and insoluble in another, a binary solvent system can be employed. The "good" solvent dissolves the compound, and the "poor" solvent (the anti-solvent) is slowly introduced to induce precipitation.

-

-

The Crystallization Vessel (Minimizing Nucleation Sites):

-

Rationale: The vessel must be impeccably clean to prevent extraneous particles (dust, scratches) from acting as nucleation sites, which would lead to the formation of many small crystals instead of a few large ones.

-

Procedure: Use a small, clean glass vial (e.g., 2-4 mL). Wash with a suitable solvent and dry completely in an oven or under a stream of nitrogen.

-

-

Solution Preparation (Achieving Supersaturation):

-

Procedure: Dissolve the compound (~10-20 mg) in a minimal amount of the chosen "good" solvent or solvent mixture. Gentle warming in a water bath may be necessary to achieve full dissolution. Ensure the solution is saturated or near-saturated at this elevated temperature.

-

Filtration: Filter the warm solution through a small cotton or glass wool plug in a pipette into the clean crystallization vial. This removes any particulate matter that could cause premature precipitation.

-

-

Slow Evaporation (Controlling Crystal Growth Rate):

-

Rationale: Rapid evaporation leads to rapid nucleation and the formation of a microcrystalline powder. Slow, controlled evaporation allows for the orderly deposition of molecules onto a growing crystal lattice.

-

Procedure: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle once or twice. This allows the solvent to evaporate over a period of several days to weeks.

-

Environment: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet drawer or a dedicated crystallization chamber).

-

-

Crystal Harvesting and Mounting:

-

Procedure: Once suitable crystals have formed, carefully extract one using a cryoloop or a fine needle. Wick away excess solvent with the edge of a filter paper. The crystal is then immediately mounted on the goniometer head of the diffractometer for analysis.

-

Part 2: The X-ray Crystallography Workflow

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] The workflow involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Below is a diagram illustrating the key stages of this process.

Caption: A generalized workflow for single crystal X-ray diffraction analysis.

Part 3: Decoding the Crystal Structure: Key Interactions and Motifs

The final output of a crystallographic analysis is a model of the electron density within the unit cell, from which atomic positions, bond lengths, angles, and intermolecular interactions can be derived. For this compound derivatives, the structure is a delicate balance of hydrogen bonding, halogen bonding (where applicable), and weaker non-covalent interactions.

Intramolecular Geometry

The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic distribution within the pyridine ring.[2][3] This can lead to subtle but significant changes in bond lengths and angles compared to unsubstituted pyridines. The C-CF₃ bond is typically around 1.50-1.55 Å. The C-F bonds themselves are short, approximately 1.33-1.35 Å.[2] The presence of the amino group at the 2-position and the CF₃ group at the 3-position can create steric strain that may result in slight out-of-plane deviations of these substituents.

Dominant Intermolecular Interactions

The way molecules pack in a crystal is governed by a hierarchy of intermolecular interactions.[8][9][10] Understanding these interactions is key to crystal engineering.

-

N-H···N Hydrogen Bonds: The most significant and directional interaction in many 2-aminopyridine structures is the hydrogen bond between the amino group (donor) of one molecule and the pyridine nitrogen (acceptor) of an adjacent molecule. This often leads to the formation of robust supramolecular synthons, such as dimers or chains.

-

Halogen Bonding: In derivatives containing a halogen atom (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine), halogen bonds can play a crucial role. A halogen bond is an interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base, such as a pyridine nitrogen or an amino group.

-

Weak C-H···F and C-H···N Interactions: While the fluorine atoms of the CF₃ group are poor hydrogen bond acceptors, weak C-H···F interactions are often observed.[11] These, along with C-H···N interactions, contribute to the overall stability of the crystal lattice.

-

π–π Stacking: The aromatic pyridine rings can interact through π–π stacking, where the electron-rich π system of one ring interacts with the π system of a neighboring ring. The electron-withdrawing CF₃ group can polarize the ring, potentially favoring offset or anti-parallel stacking arrangements.

Caption: Common intermolecular interactions in this compound crystals.

Representative Crystallographic Data

The table below summarizes typical crystallographic parameters and key geometric features for a substituted this compound derivative. Data is compiled based on known structures of similar compounds.[7][12]

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; α, β, γ ≈ 90-110° | Defines the size and shape of the repeating unit of the crystal. |

| Bond Length: C-CF₃ | 1.52(3) Å | Standard single bond length, indicating no unusual electronic effects. |

| Bond Length: C(amino)-N | 1.35(2) Å | Shorter than a typical C-N single bond, suggesting some double bond character due to resonance. |

| H-Bond: N-H···N | D···A distance ≈ 2.9-3.2 Å; Angle > 150° | Indicates a moderate to strong hydrogen bond, a primary driver of crystal packing.[1][11] |

| Torsion Angle: C-C-C-F | Varies | Describes the rotational conformation (staggered, eclipsed) of the CF₃ group relative to the pyridine ring. |

Conclusion: From Crystal Structure to Functional Insight

The crystallographic analysis of this compound derivatives provides an indispensable atomic-level blueprint for understanding their behavior. The strong directing influence of N-H···N hydrogen bonds, modulated by the steric and electronic presence of the trifluoromethyl group, governs the supramolecular architecture. This detailed structural knowledge is not an end in itself but a critical tool for the drug development professional. It enables the design of next-generation analogues with optimized solid-state properties, improved receptor binding through conformational control, and ultimately, enhanced efficacy and safety profiles. The principles and protocols outlined in this guide provide a robust framework for leveraging crystal structure analysis in the ongoing quest for novel and effective agrochemicals and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hammett Constant of the 3-Trifluoromethyl Group on the Pyridine Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. The 3-trifluoromethylpyridine scaffold is of particular importance, combining the versatile coordinating and hydrogen-bonding capabilities of the pyridine ring with the potent electronic and metabolic-stabilizing effects of the trifluoromethyl group.[1][2] A quantitative understanding of the electronic influence exerted by the 3-trifluoromethyl substituent is critical for rational drug design. This guide provides a detailed examination of the Hammett constant (σ) for this group, delving into its theoretical underpinnings, experimental determination, and practical implications for structure-activity relationship (SAR) studies.

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation is a foundational tool in physical organic chemistry that provides a quantitative measure of how a substituent on an aromatic ring affects the rate or equilibrium constant of a reaction.[3][4] It is a classic example of a linear free-energy relationship.[3][5]

The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with the substituted aromatic ring.

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference compound.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of that substituent.[3][6] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]

-

ρ (rho) is the reaction constant , which depends on the specific reaction type and conditions but not the substituent. It measures the susceptibility of the reaction to the electronic effects of substituents.[3][6]

In drug development, these constants are invaluable for building quantitative structure-activity relationship (QSAR) models, allowing researchers to predict how structural modifications will impact a molecule's biological activity.[7]

Electronic Properties of the 3-Trifluoromethylpyridine Moiety

The electronic character of 3-trifluoromethylpyridine is a synergy of two powerful electron-withdrawing features: the pyridine nitrogen and the trifluoromethyl group.

-

The Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry.[8] This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which polarize the C-F bonds and draw electron density away from the attached aromatic ring.[1][8]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an intrinsic electron sink, reducing the electron density of the ring system compared to benzene.[9][10]

When combined, the placement of a -CF₃ group at the 3-position (meta to the ring nitrogen) creates a significantly electron-deficient aromatic system.[1] This has profound consequences for the molecule's properties:

-

Basicity (pKa): The electron-withdrawing effects of both the nitrogen and the 3-CF₃ group strongly reduce the electron density on the nitrogen's lone pair, making it less available for protonation. Consequently, 3-trifluoromethylpyridine is a much weaker base than pyridine, and its conjugate acid (the pyridinium ion) is a much stronger acid (i.e., has a lower pKa).[9]

-

Lipophilicity and Stability: The -CF₃ group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the group highly resistant to metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. web.viu.ca [web.viu.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. Hammett substituent constants: Significance and symbolism [wisdomlib.org]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 10. pubs.aip.org [pubs.aip.org]

The Trifluoromethyl Group in Aminopyridines: A Technical Guide to Understanding and Harnessing its Electronic Effects

Introduction: The Strategic Role of the Trifluoromethyl Group in Drug Discovery and Materials Science

The incorporation of the trifluoromethyl (CF3) group into organic molecules, particularly heterocyclic scaffolds like aminopyridines, has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique electronic properties of the CF3 group impart profound changes to the physicochemical and biological characteristics of the parent molecule.[1][3][4] For researchers, scientists, and drug development professionals, a deep understanding of these electronic effects is paramount for the rational design of novel therapeutics and functional materials with enhanced efficacy, metabolic stability, and desired reactivity.[1][4][5]

This in-depth technical guide provides a comprehensive exploration of the electronic effects of the trifluoromethyl group in aminopyridines. We will delve into the fundamental principles governing its influence on basicity, reactivity, and spectroscopic properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its profound impact on the electronic landscape of a molecule stems primarily from a strong inductive effect (-I). The high electronegativity of the three fluorine atoms creates a significant dipole, pulling electron density away from the atom to which it is attached.[6][7] This electron-withdrawing nature is crucial in modulating the properties of the aminopyridine ring.

Figure 1: Inductive effect of the CF3 group on an aminopyridine ring.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the fundamental physicochemical properties of aminopyridines. These modifications are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in drug candidates.

Basicity and pKa